

An In-depth Technical Guide to Diethyl Maleate (CAS Number: 141-05-9)

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Compound of Interest		
Compound Name:	Diethyl maleate	
Cat. No.:	B7767526	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl maleate (DEM) is a versatile organic compound with the CAS number 141-05-9. It is the diethyl ester of maleic acid and finds extensive application as a chemical intermediate in various industries, including the manufacturing of polymers, coatings, and pharmaceuticals.[1] [2][3] In the realm of biomedical research, DEM is a widely utilized tool for studying the cellular response to oxidative stress. Its primary mechanism of action involves the depletion of intracellular glutathione (GSH), a critical antioxidant.[4][5] This guide provides a comprehensive technical overview of diethyl maleate, including its physicochemical properties, synthesis, key chemical reactions, and detailed experimental protocols for its use in research. It also elucidates the signaling pathways modulated by DEM and presents workflows for its application in drug development.

Physicochemical and Toxicological Properties

Diethyl maleate is a colorless, transparent, oily liquid with a fruity odor. It is sparingly soluble in water but readily soluble in organic solvents such as ethanol and ether. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of Diethyl Maleate



Property	Value	Referer
CAS Number	141-05-9	
Molecular Formula	C ₈ H ₁₂ O ₄	
Molecular Weight	172.18 g/mol	_
Appearance	Colorless, transparent liquid	_
Melting Point	-10 °C	_
Boiling Point	223-225 °C	_
Density	1.064 - 1.066 g/cm³ at 20-25 °C	
Flash Point	93 °C	_
Refractive Index	1.4383 - 1.441 at 20-25 °C	_
Vapor Pressure	1 mmHg at 57.3 °C	_
Water Solubility	Slightly soluble (1.4% in water at 30°C)	-

Toxicology and Safety

Diethyl maleate is considered a hazardous substance and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin, and may cause sensitization upon skin contact. Ingestion may cause lung damage if aspirated. Long-term exposure can lead to skin dryness and cracking. A crucial toxicological aspect of DEM is its ability to rapidly conjugate with and deplete tissue stores of glutathione, which can lead to oxidative stress.

Synthesis and Chemical Reactions Synthesis

The primary industrial synthesis of **diethyl maleate** involves the esterification of maleic acid or its anhydride with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a solid acid catalyst like an acid zeolite.



Experimental Protocol: Synthesis of Diethyl Maleate

- Reactant Setup: In a round-bottom flask equipped with a reflux condenser, a Dean-Stark trap, and a thermometer, combine maleic anhydride, absolute ethanol, a solid acid catalyst (e.g., acid zeolite), and a water entrainer (e.g., benzene or toluene). A typical molar ratio of maleic anhydride to ethanol is 1:2 or higher to drive the reaction towards the diester.
- Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitoring: Continue the reaction until no more water is collected, which typically takes 25-30 minutes after the initial water evolution ceases.
- Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water to remove any remaining acid and unreacted ethanol.
- Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate). Purify the crude product by distillation, collecting the fraction boiling at 216-220 °C.

Key Chemical Reactions

Diethyl maleate is a versatile reagent in organic synthesis, primarily due to its electrophilic carbon-carbon double bond.

- Michael Addition: As a Michael acceptor, DEM readily reacts with nucleophiles, such as amines and thiols, in a conjugate addition reaction. This reaction is fundamental to its biological activity, where the thiol group of glutathione attacks the double bond.
- Diels-Alder Reaction: Diethyl maleate can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives.

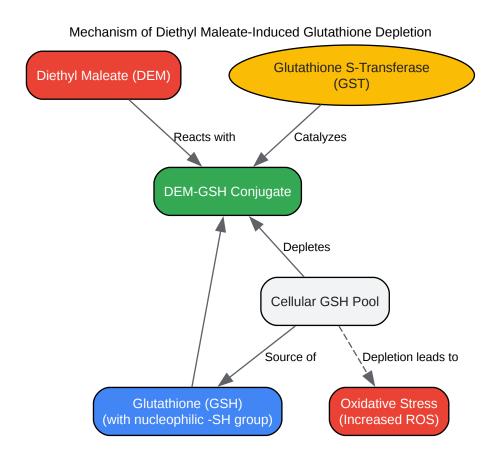
Biological Activity and Signaling Pathways

The most significant biological effect of **diethyl maleate** is the depletion of intracellular glutathione (GSH). This occurs through a Michael addition reaction where the sulfhydryl group of GSH conjugates with the electron-deficient double bond of DEM, a reaction often catalyzed by glutathione S-transferases (GSTs).



Glutathione Depletion and Oxidative Stress

The depletion of GSH disrupts the cellular redox balance, leading to a state of oxidative stress. This is characterized by an accumulation of reactive oxygen species (ROS). This property makes DEM a valuable tool for studying the cellular mechanisms of oxidative stress and the protective roles of GSH.



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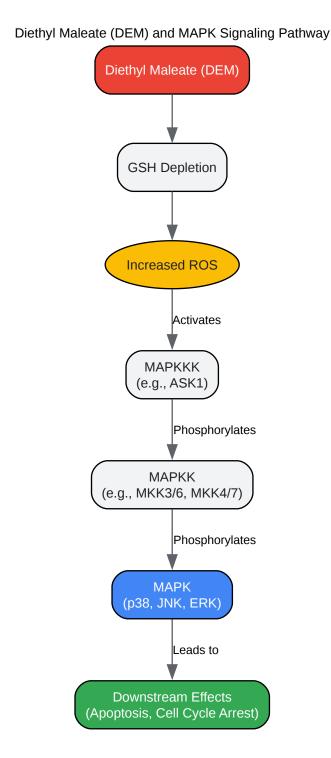
Mechanism of **Diethyl Maleate**-Induced Glutathione Depletion

Modulation of Signaling Pathways

The oxidative stress induced by DEM activates several cellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and the Nrf2 pathways.

MAPK Pathway: DEM has been shown to activate all three major MAPK family members:
 ERK, JNK, and p38. This activation is a cellular response to the induced oxidative stress and can lead to various downstream effects, including apoptosis and cell cycle arrest.





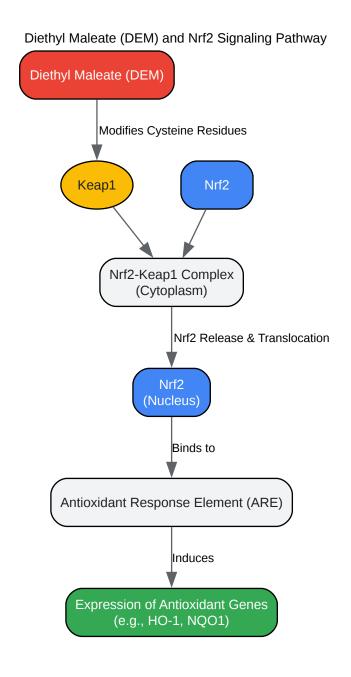
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DEM and MAPK Signaling Pathway

 Nrf2 Pathway: Diethyl maleate is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophiles like DEM can modify cysteine residues on



Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and promotes the transcription of antioxidant and cytoprotective genes.



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DEM and Nrf2 Signaling Pathway

Experimental Protocols In Vitro Glutathione Depletion



This protocol provides a general guideline for depleting glutathione in a cultured cell line, such as HepG2 human liver cancer cells.

- Cell Culture: Culture HepG2 cells in the recommended medium and conditions until they reach 70-80% confluency.
- DEM Preparation: Prepare a stock solution of **diethyl maleate** in a suitable solvent, such as DMSO. Dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., 0.1-1 mM).
- Treatment: Remove the existing medium from the cells and replace it with the DEM-containing medium. Incubate the cells for the desired period (e.g., 1-4 hours).
- Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
 Lyse the cells using a suitable lysis buffer.
- GSH Measurement: Determine the intracellular GSH concentration using a commercially available kit or by following a standard protocol, such as the Ellman's reagent-based assay.

Glutathione Measurement using Ellman's Reagent

This colorimetric assay is a common method for quantifying total glutathione.

- Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 7.5).
 - Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.
 - Glutathione Reductase: Prepare a solution of glutathione reductase in the assay buffer.
 - NADPH: Prepare a solution of NADPH in the assay buffer.
- Standard Curve: Prepare a series of known concentrations of GSH in the assay buffer to generate a standard curve.

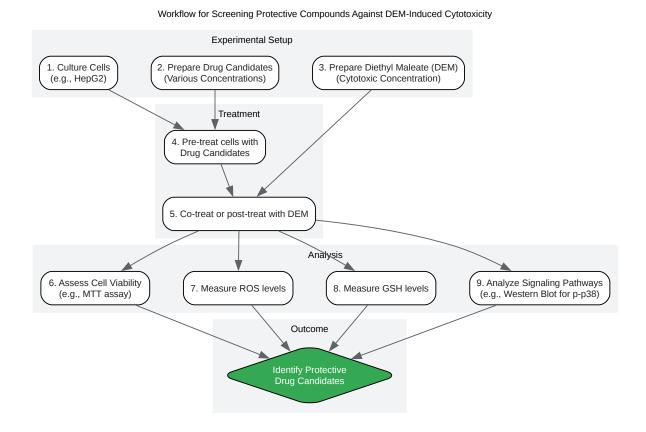


- Assay Procedure:
 - In a 96-well plate, add the cell lysate or GSH standards.
 - Add the assay buffer, Ellman's reagent, and glutathione reductase to each well.
 - Initiate the reaction by adding NADPH.
- Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the glutathione concentration.

Experimental Workflow for Drug Development

Diethyl maleate can be used to create a model of cellular oxidative stress to screen for potential protective effects of drug candidates.





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Workflow for Screening Protective Compounds

Spectral Data

The following tables summarize the key spectral data for **diethyl maleate**.

Table 2: ¹H NMR Spectral Data (CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.28	S	2H	=CH
4.25	q	4H	-OCH ₂ -
1.31	t	6H	-СН3

s = singlet, q = quartet, t = triplet

Table 3: 13C NMR Spectral Data (CDCl3)

Chemical Shift (δ) ppm	Assignment
165.2	C=O
129.8	=CH
61.1	-OCH ₂ -
14.1	-CH₃

Table 4: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~2980	C-H stretch (alkyl)
~1720	C=O stretch (ester)
~1640	C=C stretch
~1160	C-O stretch

Table 5: Mass Spectrometry Data



m/z	Interpretation
172	[M] ⁺ (Molecular Ion)
127	[M - OEt]+
99	[M - CO ₂ Et] ⁺

Conclusion

Diethyl maleate is an invaluable tool for researchers in the fields of toxicology, pharmacology, and drug development. Its well-characterized ability to deplete intracellular glutathione provides a robust model for studying cellular responses to oxidative stress and for screening novel therapeutic agents. A thorough understanding of its chemical properties, biological activities, and the signaling pathways it modulates is essential for its effective and safe use in a research setting. This guide provides a foundational resource for scientists working with this important chemical compound.

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